
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring and an azetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Azetidine Ring: The brominated pyridine is then reacted with azetidine-3-carboxylic acid or its derivatives under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the azetidine ring or the pyridine moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(5-aminopyridin-3-yl)azetidine-3-carboxamide, while oxidation might produce N-(5-bromopyridin-3-yl)azetidine-3-carboxylic acid.
科学研究应用
Chemistry
In chemistry, N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or electronic materials.
作用机制
The mechanism by which N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated pyridine ring and azetidine moiety can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N-(5-Chloropyridin-3-yl)azetidine-3-carboxamide
- N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide
- N-(5-Methylpyridin-3-yl)azetidine-3-carboxamide
Uniqueness
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in synthetic and medicinal chemistry.
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-8(5-12-4-7)13-9(14)6-2-11-3-6/h1,4-6,11H,2-3H2,(H,13,14) |
InChI 键 |
YRRTYPKGQOTLKH-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C(=O)NC2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





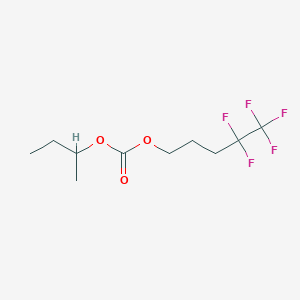


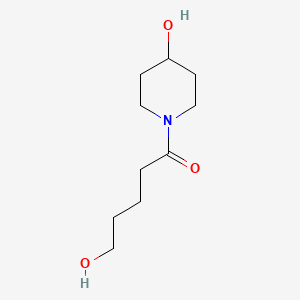


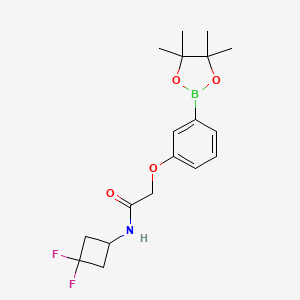
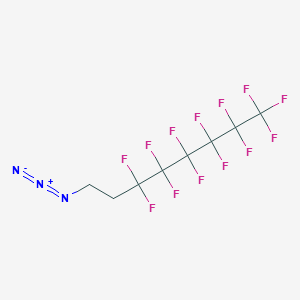

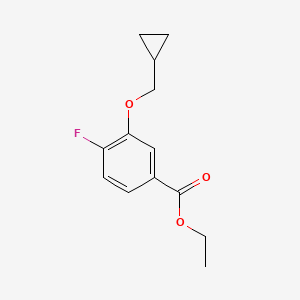
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)
